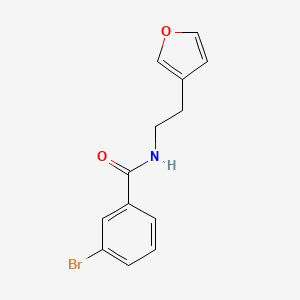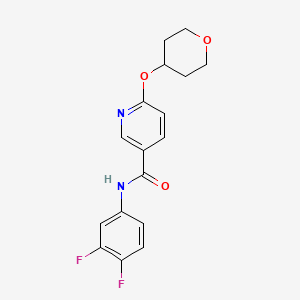![molecular formula C26H23N3O B2539491 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866347-42-4](/img/structure/B2539491.png)
8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline family. It has been extensively studied due to its potential application in various areas of scientific research.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is not fully understood. However, it has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, topoisomerases, and acetylcholinesterase. It has also been found to have a modulatory effect on various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects
8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline has been found to exhibit a range of biochemical and physiological effects. It has been found to have potent anti-cancer activity, with studies showing that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to have neuroprotective effects, with studies showing that it can protect against oxidative stress and inflammation in neuronal cells. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease, with studies showing that it can inhibit the activity of acetylcholinesterase and protect against dopaminergic neuron degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline in lab experiments include its potent activity against various enzymes and signaling pathways, as well as its potential applications in various areas of scientific research. However, the limitations of using this compound include its complex synthesis method and the potential for toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the further investigation of its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of novel derivatives of this compound with improved activity and selectivity is another potential future direction. Finally, the use of this compound as a fluorescent probe for the detection of metal ions is another potential area of future research.
In conclusion, 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is a promising compound with potential applications in various areas of scientific research. Its potent activity against various enzymes and signaling pathways, as well as its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, make it a valuable compound for further study. However, the complex synthesis method and potential for toxicity and side effects must be considered when using this compound in lab experiments.
Métodos De Síntesis
The synthesis of 8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. The reaction is followed by a cyclization step, which leads to the formation of the pyrazoloquinoline ring system. The final step involves the introduction of the methyl and methoxy groups to the aromatic rings.
Aplicaciones Científicas De Investigación
8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline has been extensively studied for its potential application in various areas of scientific research. It has been found to exhibit significant activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to have potential applications in the field of optoelectronics and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-4-8-19(9-5-17)15-29-16-23-25(20-10-6-18(2)7-11-20)27-28-26(23)22-14-21(30-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOYTRMNJCIFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)




![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)


![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)
